molecular formula C17H14N2O3S B15282428 (2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid

(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid

Cat. No.: B15282428
M. Wt: 326.4 g/mol
InChI Key: BOJDXDXDXUGOJW-MDZDMXLPSA-N
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Description

(2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid is an organic compound with a complex structure that includes benzoylamino and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with thiourea to form benzoylthiourea. This intermediate is then reacted with 3-aminophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid: shares similarities with other compounds containing benzoylamino and carbothioyl groups.

    Benzoylthiourea: An intermediate in the synthesis of the target compound.

    3-Aminophenylacetic acid: Another precursor used in the synthesis.

Uniqueness

The uniqueness of (2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

(E)-3-[3-(benzoylcarbamothioylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H14N2O3S/c20-15(21)10-9-12-5-4-8-14(11-12)18-17(23)19-16(22)13-6-2-1-3-7-13/h1-11H,(H,20,21)(H2,18,19,22,23)/b10-9+

InChI Key

BOJDXDXDXUGOJW-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C=CC(=O)O

Origin of Product

United States

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